Compound Description: NAPMA is a small molecule that exhibits potent inhibitory effects on osteoclast differentiation, the process responsible for bone resorption. [] Studies have demonstrated its ability to reduce the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages, a key indicator of osteoclast activity. [] This inhibitory effect is dose-dependent and occurs without exhibiting cytotoxic effects. [] Furthermore, NAPMA downregulates the expression of crucial osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. [] In vivo studies have revealed NAPMA's protective effect against ovariectomy-induced bone loss, highlighting its potential as a therapeutic agent for osteoporosis and other bone diseases associated with excessive bone resorption. []
Relevance: NAPMA shares a core structure with N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, both containing a piperazinyl acetamide moiety. This structural similarity suggests potential overlapping biological activities and highlights the importance of the piperazinyl acetamide moiety in mediating biological interactions. []
Compound Description: Dasatinib is a potent, orally active, pan-Src kinase inhibitor that demonstrates nanomolar to subnanomolar potencies in both biochemical and cellular assays. [] This compound emerged from structure-activity relationship studies focused on the 2-aminothiazole template as a novel kinase inhibitor. [] Molecular modeling studies revealed Dasatinib's binding mode to Lck kinase, highlighting key hydrogen bond interactions. [] Dasatinib effectively inhibits proinflammatory cytokine IL-2 ex vivo in mice (ED50 approximately 5 mg/kg) and reduces TNF levels in an acute murine model of inflammation, demonstrating its potential as an anti-inflammatory agent. [] Currently, Dasatinib is undergoing clinical trials for treating chronic myelogenous leukemia. []
Relevance: Dasatinib, similar to N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, contains a piperazinyl moiety, indicating a potential shared pharmacophore. [] While Dasatinib's primary target is Src family kinases, its structural similarity to N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide suggests a possible interaction with similar biological pathways. []
Compound Description: BMS-279700 is an orally active, potent inhibitor of p56Lck, a Src-family kinase, and demonstrates efficacy in suppressing T cell proliferation. [] This compound emerged from a series of novel anilino 5-azaimidazoquinoxaline analogues exhibiting potent in vitro activity against p56Lck. [] BMS-279700 effectively blocks the in vivo production of proinflammatory cytokines, including IL-2 and TNFα, highlighting its potential as an anti-inflammatory therapeutic. [] QSAR studies focusing on an expanded set of imidazoquinoxalines provided valuable insights into the structure-activity relationships within this class of compounds. [] The studies revealed the importance of specific steric and electronic features, along with the significant contribution of H-bonding with Met319, in dictating binding affinities. []
Relevance: BMS-279700 and N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide belong to the same class of substituted piperazine derivatives. [] This shared chemical class suggests potential commonalities in their pharmacological profiles and highlights the significance of the piperazine moiety in mediating biological activity. []
Compound Description: DPI-3290 is a mixed opioid agonist demonstrating potent antinociceptive activity while exhibiting limited respiratory depressant effects. [] Intravenous administration of DPI-3290 in rats resulted in dose-dependent increases in antinociception with an ED50 value of 0.05 ± 0.0072 mg/kg. [] While DPI-3290 also induced dose-dependent increases in pCO2 (ED50 value of 0.91 ± 0.22 mg/kg), indicating respiratory depression, this effect was significantly lower compared to traditional opioid analgesics like morphine and fentanyl. [] Studies revealed that DPI-3290 reduced alfentanil-mediated hypercapnia, a hallmark of μ-opioid receptor activation, without affecting antinociception. [] These findings suggest that DPI-3290's balanced opioid agonist activity could provide a safer alternative for pain management, mitigating the risk of respiratory depression associated with traditional opioids. []
Relevance: DPI-3290 and N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide share a common structural motif: a substituted piperazine ring linked to an aromatic ring via a linker. [] This structural similarity suggests that both compounds may interact with similar biological targets, despite potentially exhibiting different pharmacological profiles. [] The presence of a fluorine atom on the aromatic ring in both compounds further reinforces their structural relatedness. []
Compound Description: This compound is a novel antiviral agent that exhibits selective activity against influenza A virus strains. [] It is characterized by a 1,2,4-triazole ring system linked to a thioglycolic acid amide moiety, with specific substitutions on the aromatic rings. [] This compound represents a promising lead for developing new antiviral therapies targeting influenza A infections. []
Compound Description: FGIN-1-27 is a cholesterol-binding translocator protein (TSPO) agonist that stimulates testosterone production in Leydig cells. [] It enhances the translocation of cholesterol to the inner mitochondrial membrane, the rate-limiting step in testosterone biosynthesis. [] Unlike exogenous testosterone replacement therapy, FGIN-1-27 elevates serum testosterone levels without suppressing intratesticular testosterone concentrations or spermatogenesis. [] This suggests FGIN-1-27 as a potential therapeutic strategy for hypogonadism, offering a more nuanced approach to testosterone replacement with potential benefits for fertility preservation. []
Relevance: Both FGIN-1-27 and N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide possess a fluorine-substituted aromatic ring attached to an acetamide group, indicating a potential shared pharmacophore. [] This structural similarity could translate to overlapping physicochemical properties or interactions with specific biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.